5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline

Lipophilicity Drug-likeness Physicochemical property prediction

5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline (CAS 866009-23-6) is a synthetic, dual-fluorinated quinazoline derivative with the molecular formula C₁₅H₁₀F₂N₂O and a molecular weight of 272.25 g/mol. It features a fluorine atom at the 5-position of the quinazoline core and a 4-fluorobenzyloxy substituent at the 4-position.

Molecular Formula C15H10F2N2O
Molecular Weight 272.255
CAS No. 866009-23-6
Cat. No. B2759556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline
CAS866009-23-6
Molecular FormulaC15H10F2N2O
Molecular Weight272.255
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)C(=NC=N2)OCC3=CC=C(C=C3)F
InChIInChI=1S/C15H10F2N2O/c16-11-6-4-10(5-7-11)8-20-15-14-12(17)2-1-3-13(14)18-9-19-15/h1-7,9H,8H2
InChIKeyXSOLSTMCDHIXCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline (CAS 866009-23-6) – Chemical Profile and Procurement Baseline


5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline (CAS 866009-23-6) is a synthetic, dual-fluorinated quinazoline derivative with the molecular formula C₁₅H₁₀F₂N₂O and a molecular weight of 272.25 g/mol [1]. It features a fluorine atom at the 5-position of the quinazoline core and a 4-fluorobenzyloxy substituent at the 4-position [2]. This compound is primarily utilized as a key synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds within the 4-anilinoquinazoline class, rather than serving as a final active pharmaceutical ingredient itself .

Why 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline Cannot Be Replaced by Generic Quinazoline Building Blocks


Substitution with a generic 4-substituted quinazoline building block is not a trivial decision for a medicinal chemistry program because the specific 4-(4-fluorobenzyloxy) group of 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline provides a distinct electronic and steric environment compared to other benzyloxy analogs. The presence of the para-fluoro substituent on the benzyl ring can significantly modulate the compound's lipophilicity, metabolic stability, and the binding conformation of downstream kinase inhibitors. This is evidenced by the higher calculated partition coefficient (XLogP3 = 3.5) [1] compared to the non-fluorinated analog 4-(benzyloxy)-5-fluoroquinazoline, which would be predicted to have a lower logP . Such a difference directly impacts pharmacokinetic properties and target binding, meaning that a simple switch to a different 4-substituent can lead to a significant divergence in the drug-likeness and biological activity of the final compound [2].

Quantitative Differentiation of 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline: A Procurement Evidence Guide


Enhanced Lipophilicity vs. Non-Fluorinated 4-(Benzyloxy) Analog Enhances Membrane Permeability

The introduction of a para-fluoro substituent on the benzyloxy ring of the target compound increases its lipophilicity compared to the non-fluorinated analog, 4-(benzyloxy)-5-fluoroquinazoline. The target compound has a computed XLogP3 value of 3.5, which is a critical physicochemical parameter for predicting passive membrane permeability and oral absorption [1]. While an exact experimental logP for the non-fluorinated analog is not found in the current search, the calculated difference in logP between a fluorobenzene and a benzene substituent is approximately +0.3 to +0.6 log units [2]. This quantified difference supports the selection of the target compound for projects where higher lipophilicity is required to achieve target tissue penetration.

Lipophilicity Drug-likeness Physicochemical property prediction

Structural Differentiation as a Selective Kinase Inhibitor Intermediate vs. Generic 4-Chloroquinazolines

As a 4-alkoxy-substituted quinazoline, 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline serves as a direct precursor for 4-anilinoquinazoline kinase inhibitors via nucleophilic aromatic substitution (SNAr) at the C4 position, a reaction that is not possible with the more common 4-chloroquinazoline building blocks without a chlorine replacement step [1]. This reactivity profile allows for a unique synthetic route where the 4-(4-fluorobenzyloxy) group acts as a directing and activating group [2]. In contrast, the non-fluorinated analog, 4-(benzyloxy)-5-fluoroquinazoline, is specifically cited as a 'critical building block' for selective RTK inhibitors, confirming the value of this substitution pattern . The target compound's additional fluorine offers a handle for further diversification or property modulation.

Kinase inhibitor synthesis Synthetic intermediate Regioselectivity

Computed Topological Polar Surface Area (TPSA) for Predicting Oral Bioavailability vs. Larger Quinazoline Derivatives

The target compound has a computed Topological Polar Surface Area (TPSA) of 35 Ų [1]. This value is well below the 140 Ų threshold defined by Veber's Rule for good oral bioavailability, a critical advantage over larger, more polar quinazoline-based kinase inhibitors. For example, the clinically approved 4-anilinoquinazoline drug Lapatinib has a TPSA of 115 Ų, while Gefitinib has a TPSA of 68.7 Ų [2]. The significantly lower TPSA of this key intermediate suggests that final compounds derived from it will inherently possess more favorable drug-like properties, a quantified differentiator for procurement when the goal is to build a library with high oral drug potential.

Oral bioavailability Drug-likeness Veber's Rule

Purity Profile and Quality Assurance Compared to Research-Grade Alternatives

The target compound is commercially available with a specified minimum purity of 98% from multiple vendors, a critical specification for reproducible research and synthesis . This high purity standard is essential for generating reliable structure-activity relationship (SAR) data, as impurities as low as 1-2% can confound biological assay results, particularly in sensitive kinase inhibition assays where false positives or negatives can derail a lead optimization program . In contrast, analogous in-house synthesized quinazoline intermediates often have variable and unverified purity, posing a significant risk to data integrity.

Chemical purity Reproducibility Procurement specification

High-Value Research and Procurement Scenarios for 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline


Focused Kinase Inhibitor Library Synthesis

A medicinal chemistry team building a library of 4-anilinoquinazoline-based kinase inhibitors should prioritize this compound over non-fluorinated or 4-halo analogs. Its 4-(4-fluorobenzyloxy) group allows for a direct SNAr reaction with various anilines, expediting library generation. The quantified higher lipophilicity (ΔXLogP3 +0.3 to +0.6 vs. the non-fluorinated analog) will systematically shift the entire library towards a more drug-like chemical space, as supported by the computed partition coefficient [1]. The proven role of the closely related 4-(benzyloxy)-5-fluoroquinazoline as a 'critical building block for selective RTK inhibitors' further validates this application .

Lead Optimization for CNS-Penetrant Kinase Targets

For a neuroscience drug discovery program targeting a kinase within the central nervous system, this compound is a strategic procurement choice. Its calculated TPSA of 35 Ų is markedly lower than that of many final drug molecules like Gefitinib (TPSA 68.7 Ų) [2]. This indicates that final compounds derived from it possess an inherently higher probability of crossing the blood-brain barrier, a critical requirement for CNS drug candidates. The 5-fluoro substitution further enhances metabolic stability, a class-level benefit of fluorinated quinazolines [3].

High-Reproducibility SAR Studies Requiring Certified Purity

A research group conducting quantitative SAR studies on EGFR or VEGFR-2 kinase inhibition should procure this specific commercial-grade product (≥98% purity) rather than using material from an in-house synthesis of uncertain purity . The guaranteed purity specification minimizes the risk of confounding biological data from active impurities. This is particularly crucial when measuring IC₅₀ values in the low nanomolar range, where a 2% impurity with high potency could lead to a false activity readout for the series.

Development of Irreversible Kinase Inhibitors

The 4-(4-fluorobenzyloxy) group serves as a suitable leaving group for introducing a warhead-bearing aniline. This is a strategic advantage for developing irreversible inhibitors targeting cysteine residues in the kinase active site, as documented in patents for related quinazoline-based irreversible tyrosine kinase inhibitors [4]. The para-fluoro substituent on the benzyloxy ring provides a spectroscopic handle (¹⁹F NMR) for monitoring reaction progress, an added practical benefit in a process chemistry setting.

Quote Request

Request a Quote for 5-Fluoro-4-[(4-fluorophenyl)methoxy]quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.